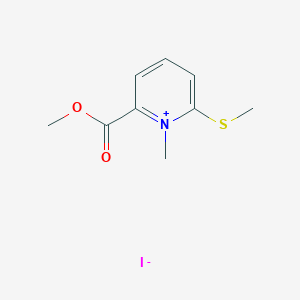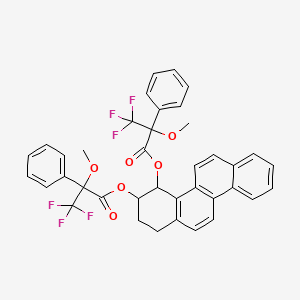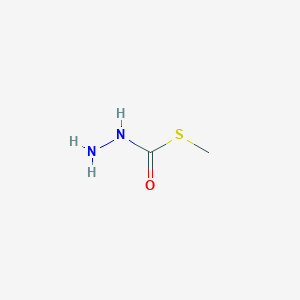
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide is a pyridinium salt. Pyridinium salts are structurally diverse and are familiar structures in many natural products and bioactive pharmaceuticals
Méthodes De Préparation
The synthesis of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include molecular oxygen for oxidation, metal catalysts for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide has several scientific research applications:
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .
Comparaison Avec Des Composés Similaires
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide can be compared with other pyridinium salts such as 2-Chloro-1-methylpyridinium iodide and 3-(methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium iodide . These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, drug development, and industrial processes.
Propriétés
| 74450-91-2 | |
Formule moléculaire |
C9H12INO2S |
Poids moléculaire |
325.17 g/mol |
Nom IUPAC |
methyl 1-methyl-6-methylsulfanylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2S.HI/c1-10-7(9(11)12-2)5-4-6-8(10)13-3;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JLWYBNKZJLCCLN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(C=CC=C1SC)C(=O)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/no-structure.png)




![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)

